Binding Affinity to the Alpha-1 Adrenergic Receptor for 6-(1-Naphthylamino)-1,4-benzodioxane
A key differential parameter is the compound's measured affinity for the alpha-1 adrenergic receptor. According to data in the BindingDB repository, 6-(1-Naphthylamino)-1,4-benzodioxane exhibits a binding affinity (Ki) of 2,250 nM against the alpha-1 adrenergic receptor [1]. This quantitative metric establishes a specific baseline for this compound's interaction with a primary neuropharmacological target, distinguishing it from other benzodioxane derivatives that may have vastly different Ki values (e.g., <100 nM for high-affinity ligands or >10,000 nM for low-affinity ones) [2].
| Evidence Dimension | Binding Affinity (Ki) for Alpha-1 Adrenergic Receptor |
|---|---|
| Target Compound Data | Ki = 2,250 nM |
| Comparator Or Baseline | Class-level benchmark: High-affinity α1-AR ligands in the benzodioxane class can exhibit Ki values <100 nM. |
| Quantified Difference | The target compound's affinity is at least 22.5-fold lower than a high-affinity class benchmark of 100 nM. |
| Conditions | In vitro radioligand binding assay. |
Why This Matters
This quantitative affinity value (Ki = 2,250 nM) is essential for researchers designing experiments involving α1-AR modulation, enabling precise dosing calculations and differentiation from more potent analogs for applications where moderate affinity is desired.
- [1] BindingDB Entry BDBM50225343. Affinity data for 6-(1-Naphthylamino)-1,4-benzodioxane (Ligand ID CHEMBL31195) at the Alpha-1 adrenergic receptor. View Source
- [2] Romeo G, et al. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. J Med Chem, 2008. View Source
